

Comparative Docking Analysis of Pyridin-2-yl-urea Analogues as Kinase Inhibitors

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Compound of Interest

Compound Name: *Pyridin-2-yl-urea*

Cat. No.: *B078854*

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A guide for researchers and drug development professionals on the in silico performance and experimental validation of **Pyridin-2-yl-urea** analogues targeting key signaling kinases.

This guide provides a comparative overview of **Pyridin-2-yl-urea** analogues, a promising class of compounds in medicinal chemistry, focusing on their efficacy as kinase inhibitors. Through a compilation of data from various studies, this document summarizes their performance in molecular docking simulations and in vitro assays against critical cancer and inflammation-related targets such as Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). Detailed experimental protocols for molecular docking are provided, alongside visualizations of relevant signaling pathways to contextualize the therapeutic potential of these analogues.

Data Presentation: A Comparative Look at Inhibitory Potency

The following tables summarize the biological activity of various **Pyridin-2-yl-urea** analogues from published studies. These compounds have demonstrated significant inhibitory potential against several key kinases.

Table 1: Inhibitory Activity of **Pyridin-2-yl-urea** Analogues against ASK1

Compound	Target Kinase	IC50 (nM)	Assay Type
Compound 2	ASK1	1.55 ± 0.27[1]	In vitro bioassay[1]
Compound 4	ASK1	45.27 ± 4.82[1]	In vitro bioassay[1]
Compound 6	ASK1	2.92 ± 0.28[1]	In vitro bioassay[1]
Selonsertib (GS-4997)	ASK1	Comparable to Compound 2[1]	In vitro bioassay
YD57 (14I)	ASK1	Potent inhibitor	Biochemical assay

Table 2: Anti-Proliferative and Inhibitory Activity of **Pyridin-2-yl-urea** Analogues against VEGFR-2 and Cancer Cell Lines

Compound	Target/Cell Line	IC50/GI50 (µM)	Assay Type
Compound 8	HepG2	4.34	Anticancer activity
Compound 8	MCF-7	10.29	Anticancer activity
Compound 9	HepG2	4.68	Anticancer activity
Compound 9	MCF-7	11.06	Anticancer activity
Compound 10	VEGFR-2	0.12	In vitro kinase assay[2]
Compound 10	HepG2	4.25	Anticancer activity[2]
Compound 10	MCF-7	6.08	Anticancer activity[2]
Compound 15	HepG2	6.37	Anticancer activity
Compound 15	MCF-7	12.83	Anticancer activity
Sorafenib	VEGFR-2	0.10[2]	In vitro kinase assay[2]

Table 3: Inhibitory Activity of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives against CDKs

Compound	Target Kinase	IC50/Ki (nM)	Assay Type
Compound 78	CDK4	1 (Ki)	Kinase assay
Compound 78	CDK6	34 (Ki)	Kinase assay
Compound 20a	CDK2	4 (IC50)[3]	Kinase assay[3]
Compound 20a	CDK9	9 (IC50)[3]	Kinase assay[3]

Experimental Protocols: A Guide to Molecular Docking

A crucial step in evaluating the potential of **Pyridin-2-yl-urea** analogues is the use of molecular docking to predict their binding affinity and orientation within the active site of a target protein. Below is a generalized protocol for performing such studies using AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Receptor Molecule

- **Obtain the Protein Structure:** The three-dimensional crystal structure of the target kinase is typically retrieved from the Protein Data Bank (PDB).
- **Clean the PDB File:** Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
- **Add Polar Hydrogens:** Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
- **Assign Partial Charges:** Compute and assign partial charges to all atoms of the protein. Gasteiger charges are commonly used for this purpose.
- **Convert to PDBQT Format:** The prepared protein structure is then converted into the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand Molecule (**Pyridin-2-yl-urea** Analogue)

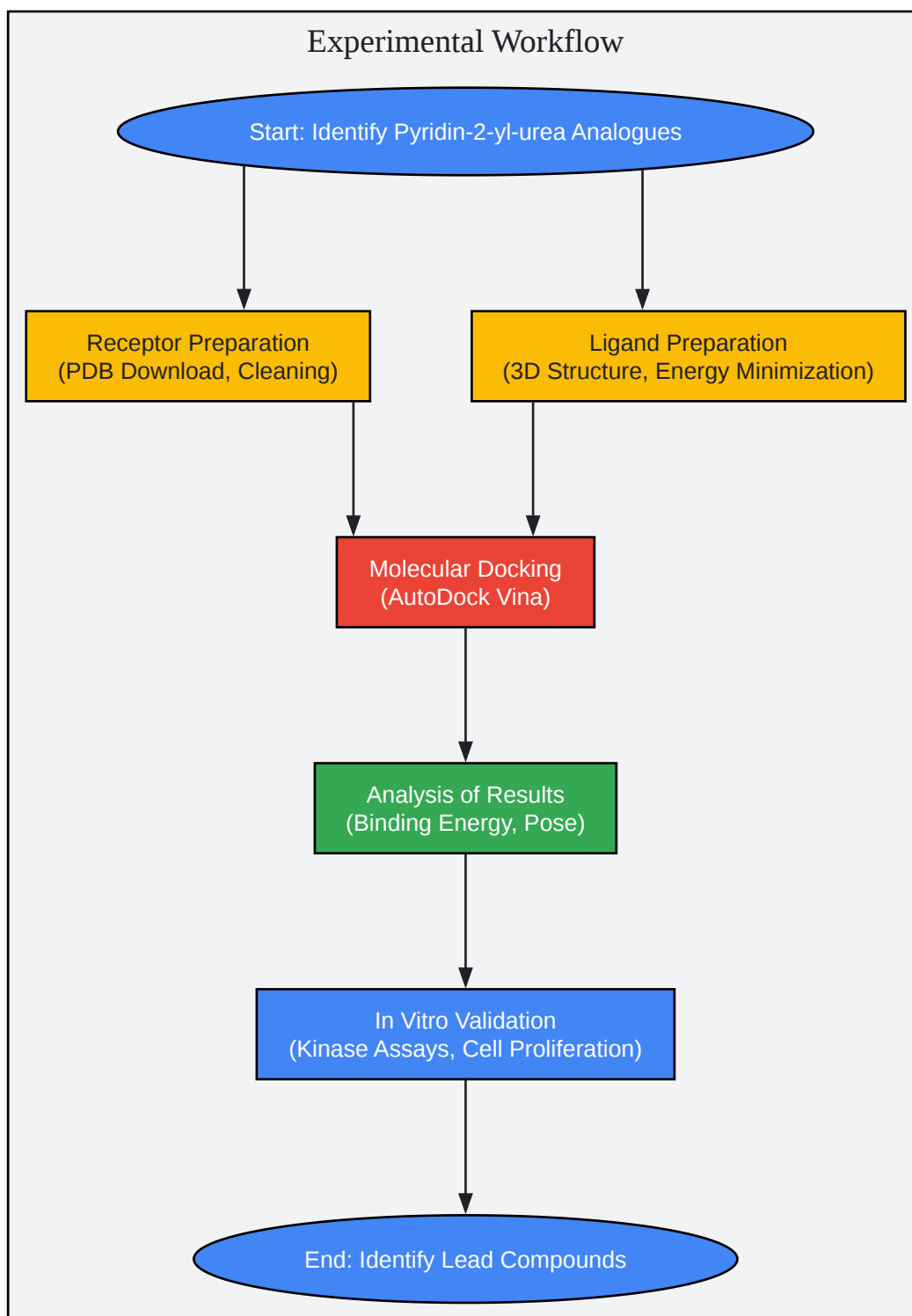
- **Generate 3D Structure:** The 2D structure of the **Pyridin-2-yl-urea** analogue is drawn using a chemical drawing software and then converted to a 3D structure.
- **Energy Minimization:** The 3D structure of the ligand is energy-minimized to obtain a low-energy conformation.
- **Define Torsions:** The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
- **Convert to PDBQT Format:** The prepared ligand structure is also converted to the PDBQT file format.

3. Molecular Docking with AutoDock Vina

- **Define the Grid Box:** A grid box is defined around the active site of the receptor. This box specifies the search space for the ligand docking. The size and center of the grid should be chosen to encompass the entire binding pocket.
- **Configure Docking Parameters:** Create a configuration file that specifies the input receptor and ligand files, the coordinates of the grid box, and other parameters such as the exhaustiveness of the search, which controls the computational effort.
- **Run the Docking Simulation:** Execute AutoDock Vina using the prepared receptor, ligand, and configuration files. Vina will perform multiple independent docking runs and cluster the resulting binding poses.
- **Analyze the Results:** The output will be a PDBQT file containing the docked conformations of the ligand, ranked by their predicted binding affinities (docking scores) in kcal/mol. The more negative the score, the stronger the predicted binding interaction. The binding poses and interactions with the receptor's amino acid residues are then visualized and analyzed using molecular graphics software.

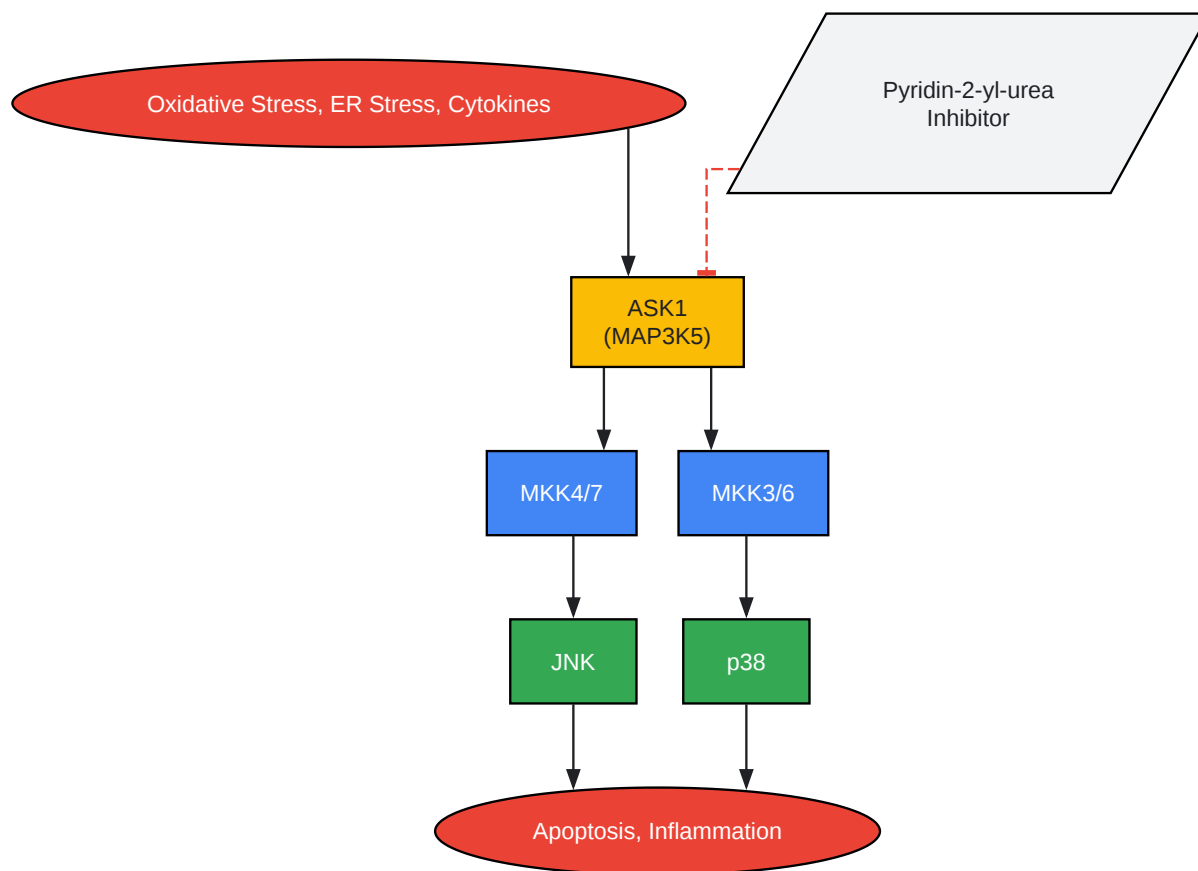
Visualizing the Mechanisms of Action

To better understand the biological context of the targeted kinases, the following diagrams illustrate their respective signaling pathways and a general workflow for comparative docking studies.



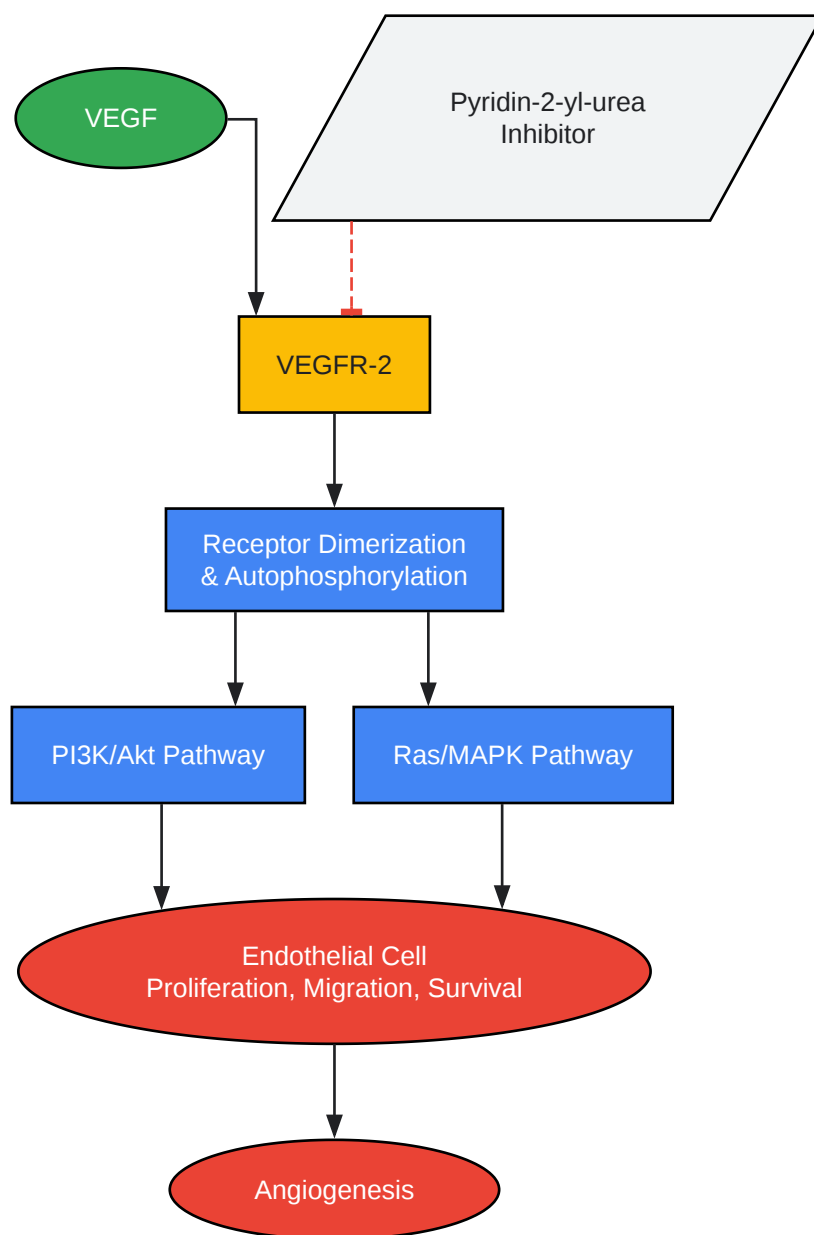
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Caption: A generalized workflow for comparative docking studies.



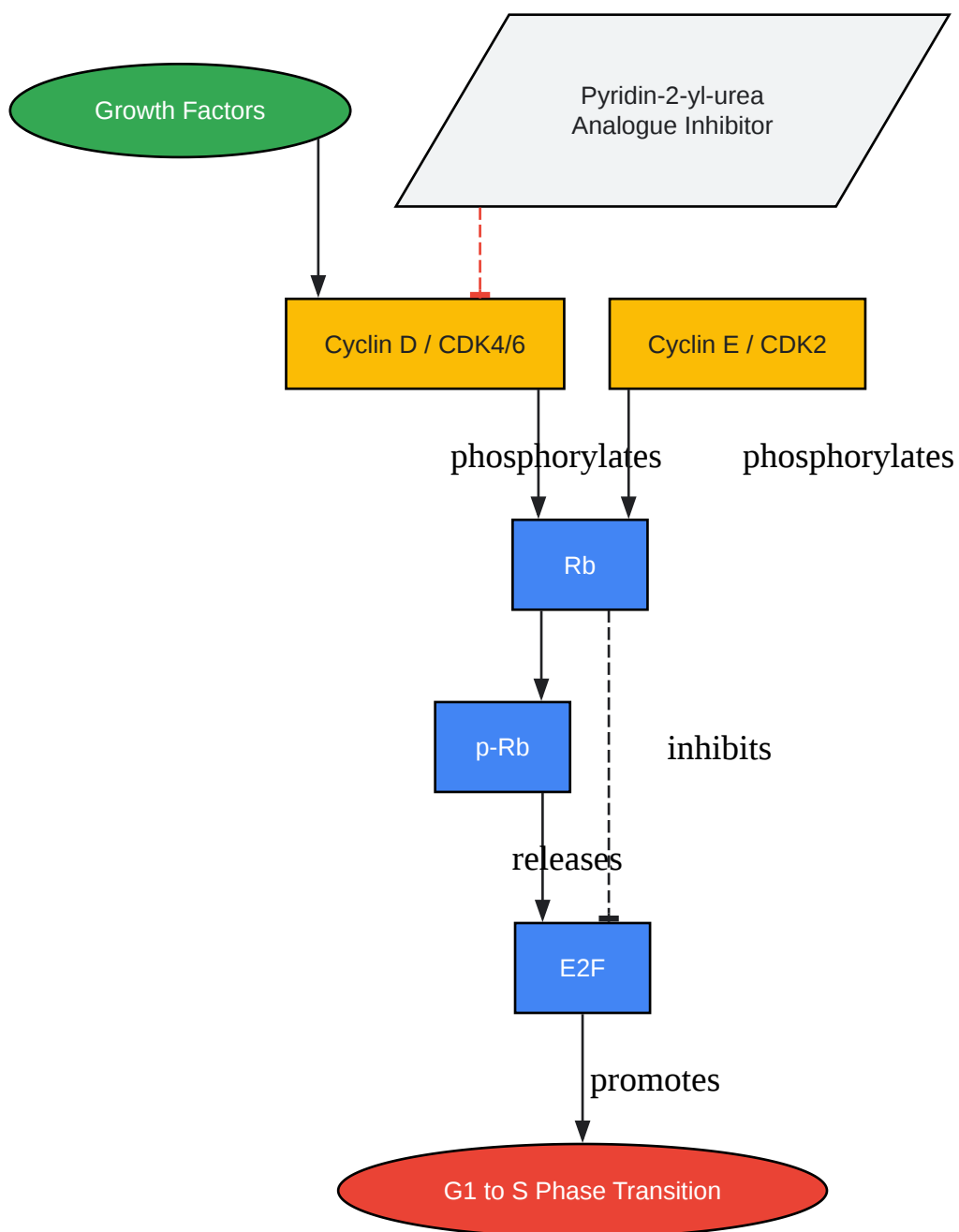
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Caption: The ASK1 signaling pathway and point of inhibition.



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Caption: VEGFR-2 signaling pathway in angiogenesis.



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Caption: CDK-mediated cell cycle regulation.

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